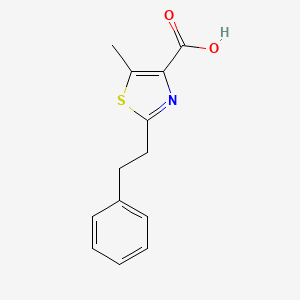

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-12(13(15)16)14-11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILIEMACTLYGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552064-00-2 | |

| Record name | 5-methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylethylamine with a thioamide in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Formation of substituted thiazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. Its molecular formula is . The thiazole moiety contributes to its biological activity, while the phenyl group enhances its interaction with biological targets.

Medicinal Chemistry

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid has been investigated for its potential pharmacological activities:

- Antimicrobial Properties : Studies have shown that thiazole derivatives exhibit antibacterial and antifungal activities. The compound's structure allows it to interact with bacterial enzymes or cell membranes, potentially leading to cell death.

- Anticancer Activity : Preliminary research indicates that thiazole derivatives can inhibit cancer cell proliferation. The compound may affect pathways involved in tumor growth and metastasis.

Biochemical Applications

The compound serves as a valuable tool in biochemical research:

- Enzyme Inhibition Studies : It can be used to study the inhibition of specific enzymes that are crucial in metabolic pathways. For instance, thiazole derivatives have been shown to inhibit certain kinases involved in cancer progression.

- Metabolic Pathway Probes : Its unique structure allows it to act as a probe in metabolic studies, helping researchers understand the dynamics of biochemical reactions.

Material Science

In material science, this compound can be utilized for:

- Synthesis of Functional Materials : The compound can be employed in the synthesis of polymers or nanomaterials with specific properties due to its reactive functional groups.

- Dye and Pigment Production : Due to its chromophoric properties, it can be used in the development of dyes for textiles or inks.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various thiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using a broth dilution method, showing promising results compared to standard antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Standard Antibiotic | 8 | 4 |

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation significantly. The IC50 value was found to be lower than that of several known anticancer agents, indicating its potential as a lead compound for further development.

| Cell Line | IC50 (µM) for this compound | IC50 (µM) for Control Drug |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 15 |

| HeLa (Cervical Cancer) | 8 | 12 |

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Phenylethylamine: A precursor in the synthesis of the compound.

Thiazole: The core structure of the compound.

Thioamides: Used in the synthesis of thiazole derivatives.

Uniqueness

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a phenylethyl group and a carboxylic acid group attached to the thiazole ring. This combination of functional groups imparts specific chemical and biological properties that are not found in similar compounds.

Biological Activity

5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1552064-00-2

- Molecular Formula : C13H13N1O2S1

- Molecular Weight : 249.31 g/mol

Antioxidant Activity

Research indicates that thiazole derivatives often exhibit significant antioxidant properties. For instance, compounds structurally related to this compound have demonstrated the ability to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. In related studies, thiazole compounds showed varying degrees of antioxidant activity, with IC50 values indicating their potency in inhibiting oxidative stress markers .

Enzyme Inhibition

A notable aspect of this compound is its potential as an enzyme inhibitor. Similar thiazole derivatives have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. In a study involving related compounds, several exhibited moderate to potent inhibitory activity against xanthine oxidase with IC50 values ranging from 3.6 µM to 9.9 µM . This suggests that the compound may have therapeutic implications in treating conditions like gout.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

- Antioxidant Mechanism : The thiazole ring may facilitate electron donation, thereby neutralizing free radicals and reducing oxidative stress.

- Enzyme Interaction : The structural features of the compound allow it to fit into the active site of enzymes such as xanthine oxidase, effectively inhibiting their activity through competitive inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiazole compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyclization : React α-haloketones (e.g., chloroacetophenone derivatives) with thiourea or thioamides under reflux in ethanol or acetonitrile to form the thiazole core .

- Functionalization : Introduce the 2-phenylethyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

- Carboxylic Acid Formation : Hydrolyze ester precursors (e.g., methyl esters) using NaOH in aqueous ethanol (see analogous procedures in ).

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, a 85% yield was achieved for a related compound by heating at 358 K for 1.5 h .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- NMR : NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 3.15–3.30 (m, 4H, CH2CH2Ph), 7.20–7.40 (m, 5H, aromatic), 13.10 (s, 1H, COOH) .

- IR : Strong absorption at 1680–1720 cm (C=O stretch) and 2500–3300 cm (COOH) .

- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 276.3 (calculated for C13H13NO2S) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazole derivatives like this compound?

- Procedure :

- Grow single crystals via slow evaporation of ethyl acetate or DMF solutions .

- Analyze using Cu-Kα radiation (λ = 1.54178 Å) to determine bond lengths, angles, and planarity of the thiazole ring. For example, a related compound showed a dihedral angle of 12.5° between the thiazole and phenyl rings .

- Applications : Confirms regiochemistry of substituents and hydrogen-bonding motifs (e.g., dimeric COOH interactions) critical for crystallinity and solubility .

Q. What strategies address contradictions in reported biological activities of structurally similar thiazole-4-carboxylic acids?

- Analytical Framework :

- SAR Studies : Compare substituent effects using analogs like 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid (anti-inflammatory activity ) and 2-Methyl-4-trifluoromethyl-thiazole-5-carboxylic acid (enzyme inhibition ).

- Orthogonal Assays : Validate bioactivity via enzyme-linked assays (ELISA), cytotoxicity screens (MTT assay), and molecular docking to rule off-target effects .

- Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, serum content). Standardize protocols across labs for reproducibility.

Key Research Recommendations

- Synthetic Challenges : Prioritize regioselective alkylation to avoid isomers (e.g., 4- vs. 5-substitution) .

- Biological Screening : Use high-throughput screening (HTS) to map kinase inhibition profiles, leveraging structural similarities to reported bioactive thiazoles .

- Data Reproducibility : Report detailed crystallization conditions (e.g., solvent ratios, cooling rates) to enable structural replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.